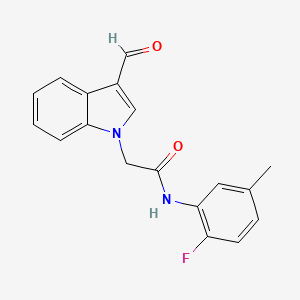
N-(2-fluoro-5-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluoro-5-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, also known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. FIPI has been shown to inhibit the activity of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal rearrangements.
Mécanisme D'action
The mechanism of action of N-(2-fluoro-5-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide involves the inhibition of PLD activity. PLD catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid (PA), a lipid second messenger that regulates various cellular processes. N-(2-fluoro-5-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide binds to the catalytic domain of PLD and prevents its activity, leading to a decrease in PA production and downstream signaling.
Biochemical and Physiological Effects
N-(2-fluoro-5-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-fluoro-5-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide inhibits cell proliferation, migration, and invasion, leading to a decrease in tumor growth and metastasis. In endothelial cells, N-(2-fluoro-5-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide inhibits angiogenesis, the formation of new blood vessels that is essential for tumor growth. In neurons, N-(2-fluoro-5-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide protects against oxidative stress and neuroinflammation, making it a potential therapeutic agent for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-fluoro-5-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in lab experiments include its specificity for PLD inhibition, its relatively low toxicity, and its ability to inhibit PLD activity in various cell types. However, the limitations of using N-(2-fluoro-5-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide include its low solubility in water, its relatively short half-life in vivo, and its potential off-target effects.
Orientations Futures
There are several future directions for the research and development of N-(2-fluoro-5-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. One potential direction is the optimization of its pharmacokinetic properties, such as its solubility and half-life, to improve its efficacy in vivo. Another direction is the identification of new targets for N-(2-fluoro-5-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, as it may have off-target effects that could be exploited for therapeutic purposes. Finally, the combination of N-(2-fluoro-5-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide with other anti-cancer or anti-inflammatory agents may enhance its efficacy and reduce potential side effects.
Méthodes De Synthèse
The synthesis of N-(2-fluoro-5-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide involves the reaction of 2-(3-formyl-1H-indol-1-yl)acetic acid with 2-fluoro-5-methylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with acetic anhydride to form the final product, N-(2-fluoro-5-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. The yield of this synthesis method is approximately 30%, making it a relatively efficient process.
Applications De Recherche Scientifique
N-(2-fluoro-5-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of PLD in various cell types, including cancer cells, endothelial cells, and neurons. This inhibition leads to a decrease in cell proliferation, migration, and invasion, making N-(2-fluoro-5-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide a potential anti-cancer and anti-inflammatory agent.
Propriétés
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-2-(3-formylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-12-6-7-15(19)16(8-12)20-18(23)10-21-9-13(11-22)14-4-2-3-5-17(14)21/h2-9,11H,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCCMFUMTZZUDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)CN2C=C(C3=CC=CC=C32)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5833426.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5833431.png)
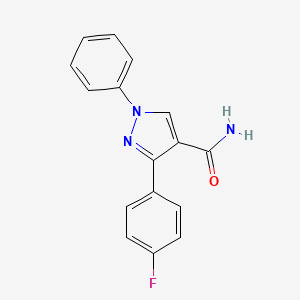
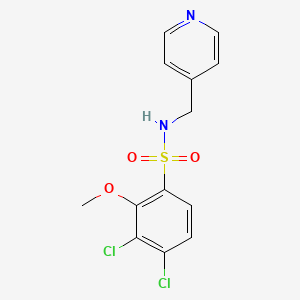
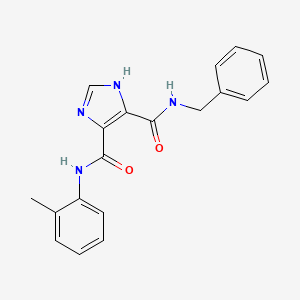

![5-{[(4-bromophenyl)amino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5833465.png)
![4-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}morpholine](/img/structure/B5833476.png)
![{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5833480.png)
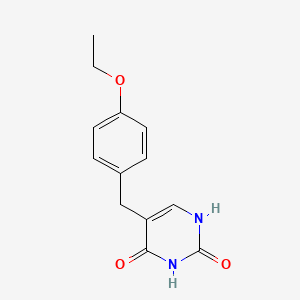
![N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine](/img/structure/B5833497.png)
![[5-(4-ethoxybenzyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5833500.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5833502.png)
